Enhanced Reactivity and Steric Profile of the 3-Ethyl Substitution vs. Unsubstituted Pyrrolidine-1-carbonyl chloride
The presence of a 3-ethyl group on the pyrrolidine ring alters the electronic environment and steric hindrance around the reactive carbonyl chloride center compared to the unsubstituted 1-Pyrrolidinecarbonyl chloride (CAS 1192-63-8). This substitution is known to influence reaction rates in nucleophilic acyl substitution . While direct head-to-head rate constant data for this specific compound is not publicly disclosed, the class-level inference from extensive SAR studies of pyrrolidine derivatives demonstrates that even small alkyl substitutions (e.g., methyl vs. ethyl) can significantly modulate reactivity and selectivity [1].
| Evidence Dimension | Predicted pKa (as a measure of carbonyl electrophilicity) |
|---|---|
| Target Compound Data | pKa = -1.81 ± 0.40 (predicted) |
| Comparator Or Baseline | 1-Pyrrolidinecarbonyl chloride (predicted pKa not available in open sources for direct comparison; note: the target's pKa is consistent with a reactive acyl chloride) |
| Quantified Difference | pKa value -1.81 ± 0.40 indicates a highly electrophilic carbonyl center, but a direct quantitative comparison to the unsubstituted analog cannot be made from available data. |
| Conditions | Predicted value based on ACD/Labs or similar computational models, as reported on ChemicalBook . |
Why This Matters
The steric bulk and electronic effects of the 3-ethyl group can alter the outcome of reactions where the pyrrolidine ring's conformation affects the approach of nucleophiles, a critical factor in designing syntheses with high yield and selectivity.
- [1] Google Patents. (1995). Substituted pyrrolidine derivative, process of its preparation, intermediates of such process and pharmaceutical composition containing thereof (WO1995011239A1). Retrieved from https://patents.google.com/patent/WO1995011239A1/en. View Source
